molecular formula C18H16FN3O3S B2940380 3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351613-31-4

3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2940380
CAS No.: 1351613-31-4
M. Wt: 373.4
InChI Key: QEBGDRNJZGWSNY-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered ring contains two nitrogen atoms and one oxygen atom, with substitutions at the 3- and 5-positions:

  • 5-Position: A 1-((4-fluorophenyl)sulfonyl)azetidin-3-yl group. The azetidine (a four-membered saturated nitrogen ring) introduces conformational strain, while the 4-fluorophenyl sulfonyl moiety may improve solubility and receptor-binding affinity due to its electron-withdrawing properties .

The molecular formula is hypothesized to be C₁₉H₁₇FN₄O₃S, with a molecular weight of ~408.4 g/mol (calculated). Structural characterization would involve ¹H/¹³C/¹⁹F NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl S=O stretching at ~1350 cm⁻¹ in IR) and ESI-MS for confirmation .

Properties

IUPAC Name

3-benzyl-5-[1-(4-fluorophenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c19-15-6-8-16(9-7-15)26(23,24)22-11-14(12-22)18-20-17(21-25-18)10-13-4-2-1-3-5-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBGDRNJZGWSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenylsulfonyl Group: This step involves sulfonylation reactions where a fluorophenyl group is introduced.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the functional groups attached to the core structure.

    Reduction: Reduction reactions can modify the sulfonyl group or other reducible moieties.

    Substitution: Various substitution reactions can occur, particularly on the benzyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Based on the search results, a comprehensive understanding of the applications of "3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" can be established by considering the properties of its core structures, namely azetidine and oxadiazole.

Chemical Information

  • Name : this compound
  • CAS Number : 1351613-31-4
  • Molecular Formula : C18H16FN3O3S
  • Molecular Weight : 373.4

Azetidines
Azetidine derivatives are associated with various biological activities and pharmaceutical applications . Substituted 3-alkyl and 3-alkenyl azetidine derivatives can act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor . These compounds are useful in treating diseases mediated by the Cannabinoid-1 (CB1) receptor .

Potential therapeutic applications:

  • Central Nervous System Disorders: Psychosis, memory deficits, cognitive disorders, migraine, neuropathy, neuro-inflammatory disorders, and schizophrenia .
  • Substance Abuse Disorders: Opiates, alcohol, marijuana, and nicotine addiction .

Oxadiazoles
Oxadiazole is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . Oxadiazoles and their derivatives have a wide range of applications .

Research Findings on Oxadiazoles:

  • Analgesic Activity: Oxadiazole conjugated pyrmidinones have shown good analgesic activity .
  • Antibacterial Properties: 1,3,4-oxadiazole bibenzopyrimidine compounds have exhibited antibacterial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity: 2,5-diaryl substituted 1,3,4-oxadiazole derivatives have shown antifungal activity against Aspergillus niger and Saccharomyces cerevisiae .
  • Enzyme Inhibition: Ferulic acid-based 1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1) .
  • Carbonic Anhydrase Inhibition: Benzenesulfonamides containing 1,3,4-oxadiazole hybrids have been identified as selective inhibitors of carbonic anhydrase isoenzymes .
  • α-Glycosidase Inhibition: Benzimidazole-based 1,3,4-oxadiazole derivatives have shown α-glycosidase inhibitory effects .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name 3-Substituent 5-Substituent Key Features
Target Compound Benzyl 1-((4-Fluorophenyl)sulfonyl)azetidin-3-yl Combines lipophilic benzyl with polar sulfonylated azetidine; potential for enhanced bioavailability.
5-(Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Benzotriazol-1-ylmethyl Planar benzotriazole may facilitate π-π stacking; reported analgesic activity.
3-Phenyl-5-(4-sulfamoylaminophenyl)-1,2,4-oxadiazole Phenyl 4-Sulfamoylaminophenyl Sulfonamide group enhances hydrogen-bonding capacity; higher melting points (~200°C).
3-Benzylsulfanyl-5-(4-phenyl-triazolyl)-1,2,4-triazol-4-amine Benzylsulfanyl 4-Phenyl-triazolyl Hybrid triazole-oxadiazole system; sulfur linker improves metabolic stability.

Pharmacological Properties

  • Benzotriazole Derivative : Exhibits analgesic and antipicornaviral activity due to oxadiazole’s electron-deficient core interacting with biological targets.

Crystallographic Data

  • Benzotriazole Analogue : Crystal structure reveals a dihedral angle of 80.2° between oxadiazole and benzotriazole rings, with weak C–H⋯N hydrogen bonding stabilizing the lattice.
  • Target Compound : Azetidine’s four-membered ring likely induces greater torsional strain, affecting packing efficiency and solubility.

Data Table: Comparative Analysis

Property Target Compound 5-(Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 3-Phenyl-5-(4-sulfamoylaminophenyl)-1,2,4-oxadiazole
Molecular Formula C₁₉H₁₇FN₄O₃S C₁₅H₁₁N₅O C₁₅H₁₂N₄O₃S
Molecular Weight (g/mol) 408.4 285.28 336.34
Melting Point (°C) Not reported Not reported 132–230 (range for sulfonamide derivatives)
Key Functional Groups Sulfonyl, azetidine, benzyl Benzotriazole, phenyl Sulfonamide, phenyl
Pharmacological Activity Hypothesized antiviral/anti-inflammatory Analgesic, antipicornaviral Not reported
Spectral Data Expected ¹⁹F NMR signal at ~-110 ppm ¹H NMR: δ 8.1–8.3 (benzotriazole), δ 7.4–7.6 (phenyl) ¹H NMR: δ 7.5–7.8 (sulfonamide NH₂), δ 6.9–7.3 (phenyl)

Research Implications

The target compound’s unique combination of a sulfonylated azetidine and benzyl group distinguishes it from classical 1,2,4-oxadiazoles. Future studies should focus on:

  • Synthesis Optimization : Improving yield and purity via greener reagents.
  • Biological Screening : Testing against inflammatory and viral targets.
  • Crystallography : Resolving its 3D structure to elucidate intermolecular interactions .

Biological Activity

3-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN3O3SC_{18}H_{16}FN_{3}O_{3}S, with a molecular weight of 373.4 g/mol. The compound features an oxadiazole ring linked to an azetidine moiety and a benzyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the sulfonyl group enhances its reactivity, potentially allowing it to inhibit or modulate the activity of target proteins. This interaction may trigger various biochemical responses, including apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed IC50 values in the micromolar range against prostate cancer (PC-3), colon cancer (HCT-116), and renal cancer (ACHN) cell lines .
Cell LineIC50 (µM)
PC-30.67
HCT-1160.80
ACHN0.87

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of p53 expression levels .

Antimicrobial Activity

In addition to anticancer properties, derivatives of oxadiazoles have demonstrated antimicrobial activities. For example, certain synthesized derivatives showed significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar oxadiazole compounds:

  • Study on Anticancer Activity : A study synthesized various 1,2,4-oxadiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. Compounds demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) cells .
  • Mechanism-Based Approaches : Research has focused on understanding the mechanism by which these compounds exert their effects. For instance, molecular docking studies indicated strong binding affinities with target proteins involved in cancer proliferation pathways .

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